Nikotin-N-glucuronid

Übersicht

Beschreibung

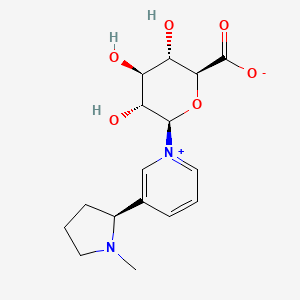

Nicotine N-glucuronide, also known as Nicotine N-glucuronide, is a useful research compound. Its molecular formula is C16H22N2O6 and its molecular weight is 338.36. The purity is usually 95%.

BenchChem offers high-quality Nicotine N-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicotine N-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Rolle im Nikotin-Stoffwechsel

Nikotin-N-glucuronid spielt eine wichtige Rolle im Stoffwechsel von Nikotin, dem Hauptsuchtmittel in Tabak und Tabakrauch . Etwa 22% der Nikotin-Metaboliten im Urin liegen in Form von Phase-II-N-glucuronidierten Verbindungen vor . Dieser Prozess wird durch das Enzym UGT2B10 katalysiert .

Auswirkungen auf die Tabaksucht

Der Stoffwechsel von Nikotin beeinflusst das Rauchverhalten. Die Glucuronidierung von Nikotin und seinen Metaboliten kann die Pharmakokinetik von Nikotin beeinflussen und somit das Suchtpotenzial von Tabak beeinflussen .

Rolle in der Krebsforschung

Die Glucuronidierung von Nikotin und seinen Metaboliten ist in der Krebsforschung von Interesse. Studien haben gezeigt, dass UGT2B10, das Enzym, das an der N-Glucuronidierung mehrerer tabak-spezifischer Nitrosamine beteiligt ist, eine wichtige Rolle im Nikotin-Stoffwechsel und der -Ausscheidung spielt . Dies könnte möglicherweise das Krebsrisiko bei Rauchern beeinflussen .

Ethnische Unterschiede im Lungenkrebsrisiko

Unterschiede im Nikotin-Stoffwechsel, einschließlich des Glucuronidierungsprozesses, tragen wahrscheinlich zu ethnischen Unterschieden im Lungenkrebsrisiko bei . So zum Beispiel variiert der Anteil des Nikotin-Stoffwechsels durch die UGT2B10-katalysierte N-Glucuronidierung zwischen verschiedenen ethnischen/rassischen Gruppen .

Genetischer Einfluss auf den Nikotin-Stoffwechsel

Bestimmte genetische Varianten von UGT2B10 reduzieren die Bildung von Nikotin- und Cotinin-N-Glucuronidierung signifikant, was eine wichtige Rolle im Nikotin-Stoffwechsel und der -Ausscheidung spielt . <a data-citationid="0818f39d-b68f-01d8-346a-1988e6ee437b-30-group" h="ID=SERP,5017.1" href="https://aacrjournals.org/cancerres/article/67/19/9024/53

Wirkmechanismus

Target of Action

Nicotine N-glucuronide, also known as Nicotine N-beta-D-Glucuronide, primarily targets the nicotinic acetylcholine receptors (nAChR) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are found on autonomic ganglia, the adrenal medulla, neuromuscular junctions, and in the brain . They play a crucial role in modulating specific aspects of learning and memory .

Mode of Action

Nicotine N-glucuronide acts as an agonist at nicotinic acetylcholine receptors . It dramatically stimulates neurons and ultimately blocks synaptic transmission . In the brain, nicotine binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways . This interaction results in a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system .

Biochemical Pathways

Nicotine N-glucuronide is produced through the process of glucuronidation, which accounts for up to 25% of the metabolism of nicotine . The hepatic UDP-glucuronosyltransferase (UGT) enzymes UGT2B10 and UGT2B17 directly conjugate nicotine with glucuronic acid to produce nicotine glucuronide . The significant metabolites cotinine and 3k-hydroxycotinine of nicotine also undergo glucuronidation . These glucuronidation processes result in the production of OH-cotinine-O-glucuronide (OH-cotinine-G) and other derivatives of nicotine .

Pharmacokinetics

The pharmacokinetics of nicotine and its metabolites, including nicotine N-glucuronide, have been studied in rat models . The mean half-lives of nicotine, cotinine, nornicotine, norcotinine, nicotine-N-oxide, cotinine-N-oxide, trans-3’-hydroxy-cotinine, nicotine-N-glucuronide, cotinine-N-glucuronide, and trans-3’-hydroxy-cotinine-O-glucuronide in rat plasma were found to be 63, 291, 175, 440, 251, 451, 322, 341, 488, and 516 minutes, respectively .

Result of Action

The action of nicotine N-glucuronide significantly influences nicotine metabolism and elimination . It reduces nicotine withdrawal symptoms and cigarette cravings . The UGT2B10*2 variant significantly reduces nicotine- and cotinine-N-glucuronidation formation . This plays an important role in nicotine metabolism and elimination, which ultimately affects nicotine addiction in humans .

Action Environment

The action, efficacy, and stability of nicotine N-glucuronide can be influenced by various environmental factors. For instance, the UGT2B10 genotype can affect the levels of glucuronidated nicotine or cotinine . The levels of nicotine- and cotinine-glucuronide were found to be 21% to 30% lower in specimens from subjects with the UGT2B10 (*1/*2) genotype compared with specimens from subjects with the wild-type UGT2B10 (*1/*1) genotype . A 5- and 16-fold lower level of nicotine- and cotinine-glucuronide formation, respectively, was observed in specimens from subjects with the UGT2B10 (*2/*2) genotype . This suggests that genetic factors can significantly influence the action of nicotine N-glucuronide.

Biochemische Analyse

Biochemical Properties

Nicotine N-glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT2B10 and UGT2B17 . These enzymes play a crucial role in the interaction of Nicotine N-glucuronide with other biomolecules. The UGT2B10 and UGT2B17 genotypes significantly influence the glucuronidation rates of nicotine and its major metabolites in smokers .

Cellular Effects

Nicotine N-glucuronide, like nicotine, has significant effects on various types of cells and cellular processes. While nicotine is not a carcinogen, it drives smoking and the continued exposure to the many carcinogens present in tobacco . The metabolism of nicotine, including the formation of Nicotine N-glucuronide, contributes to individual and ethnic differences in lung cancer risk .

Molecular Mechanism

Nicotine N-glucuronide is formed through the glucuronidation of nicotine, a process catalyzed by the enzymes UGT2B10 and UGT2B17 . This process involves the conjugation of glucuronic acid to nicotine, transforming it into Nicotine N-glucuronide . The UGT2B10 codon 67 SNP and the UGT2B17 gene deletion significantly reduce the overall glucuronidation rates of nicotine and its major metabolites .

Temporal Effects in Laboratory Settings

The effects of Nicotine N-glucuronide can change over time in laboratory settings. The levels of nicotine-glucuronide and cotinine-glucuronide were found to be significantly lower in the urine from smokers exhibiting certain UGT2B10 and UGT2B17 genotypes . This suggests that these genotypes can influence the long-term effects of Nicotine N-glucuronide on cellular function.

Metabolic Pathways

Nicotine N-glucuronide is involved in the glucuronidation pathway of nicotine metabolism . This pathway is catalyzed by the enzymes UGT2B10 and UGT2B17 . The UGT2B10 codon 67 SNP and the UGT2B17 gene deletion can significantly affect this metabolic pathway, reducing the overall glucuronidation rates of nicotine and its major metabolites .

Biologische Aktivität

Nicotine N-glucuronide is a significant metabolite of nicotine, primarily formed through the process of glucuronidation. This compound plays a crucial role in the metabolism and elimination of nicotine from the body. Understanding its biological activity involves examining its formation, metabolic pathways, genetic influences, and potential health implications.

Formation and Metabolism

Glucuronidation Process

Nicotine undergoes extensive metabolism in the liver, where it is converted into various metabolites, including nicotine N-glucuronide. The primary enzymes involved in this process are UDP-glucuronosyltransferases (UGTs), particularly UGT2B10 and UGT2B17. These enzymes facilitate the transfer of glucuronic acid to nicotine, enhancing its solubility for excretion in urine.

- UGT2B10 : This enzyme is the most efficient catalyst for nicotine N-glucuronidation. Studies indicate that up to 31% of nicotine urinary metabolites are glucuronidated compounds, with nicotine N-glucuronide being a major form .

- Genetic Variability : Genetic polymorphisms in UGT genes can significantly affect the levels of nicotine N-glucuronide produced. For instance, individuals with specific UGT2B10 variants exhibit reduced glucuronidation activity, leading to lower urinary concentrations of nicotine and cotinine glucuronides .

Biological Activity and Health Implications

Urinary Excretion and Biomarker Potential

Nicotine N-glucuronide is predominantly excreted in urine, accounting for approximately 22% of total nicotine metabolites . Its levels can serve as biomarkers for tobacco exposure and may correlate with smoking intensity and duration. Research has shown that variations in glucuronidation can influence the risk of developing smoking-related diseases, including cancers.

- Case Studies : A study involving smokers demonstrated that those with lower levels of urinary nicotine N-glucuronide had a higher risk of esophageal cancer. The odds ratios indicated significant associations between lower glucuronide levels and increased cancer risk .

Comparative Analysis of Metabolic Pathways

The metabolic pathways for nicotine include both glucuronidation and oxidation. While glucuronidation accounts for a substantial portion of nicotine metabolism, it is essential to compare it with other pathways:

| Metabolic Pathway | Percentage Contribution | Key Enzymes |

|---|---|---|

| Glucuronidation | ~22% | UGT2B10, UGT2B17 |

| N-Oxidation | <10% | CYP2A6 |

| Other Metabolites | Varies | Various CYP enzymes |

Research Findings

Several studies have contributed to our understanding of nicotine N-glucuronide's biological activity:

- Genetic Influence on Metabolism : A study found that African American smokers exhibited significantly lower levels of nicotine N-glucuronide compared to Caucasian smokers, suggesting ethnic differences in metabolic capacity .

- Health Risks Associated with Metabolite Levels : Research has linked lower urinary concentrations of nicotine N-glucuronide with increased risks of various cancers, highlighting its potential role as a biomarker for assessing cancer risk among smokers .

- Correlation with Other Neurotransmitters : Investigations into the relationship between nicotine metabolism and neurotransmitter levels have shown positive correlations between nicotine N-glucuronide levels and dopamine concentrations, indicating potential implications for neuropharmacology .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3/t10-,11-,12-,13+,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWAIULJDYFLPD-CTTWBBHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858176 | |

| Record name | (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-{3-[(2S)-1-methylpyrrolidin-2-yl]pyridinium-1-yl}tetrahydro-2H-pyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153536-53-9 | |

| Record name | Nicotine N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153536539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-{3-[(2S)-1-methylpyrrolidin-2-yl]pyridinium-1-yl}tetrahydro-2H-pyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICOTINE N-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB9VB3OLM0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is nicotine N-glucuronide formed in the body?

A: Nicotine N-glucuronide is formed through the N-glucuronidation of nicotine, a metabolic process primarily mediated by the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT2B10 isoform. [] This enzymatic reaction involves the transfer of glucuronic acid from UDP-glucuronic acid to the nicotine molecule, resulting in the formation of the nicotine N-glucuronide conjugate. [, ]

Q2: Why is the measurement of nicotine N-glucuronide important in research?

A: Nicotine N-glucuronide serves as a valuable biomarker for assessing nicotine intake and studying inter-individual differences in nicotine metabolism. [, ] Its presence in biological samples like urine provides insights into the extent of nicotine exposure and can be used to monitor smoking cessation efforts. [, ]

Q3: Are there ethnic differences in the formation of nicotine N-glucuronide?

A: Research suggests that Black smokers exhibit significantly lower levels of nicotine N-glucuronide compared to White smokers with similar smoking histories. [] This difference is attributed to slower N-glucuronidation rates in Black individuals, highlighting the role of genetic factors in nicotine metabolism and potentially contributing to observed differences in smoking behaviors and cessation success rates. []

Q4: How is nicotine N-glucuronide typically detected and quantified in biological samples?

A: Several analytical techniques have been developed for measuring nicotine N-glucuronide, with High-Performance Liquid Chromatography (HPLC) coupled with various detection methods being commonly employed. [, , , ] These methods offer sensitivity and selectivity, allowing for accurate determination of nicotine N-glucuronide levels in complex biological matrices. [, ]

Q5: Besides urine, can nicotine N-glucuronide be detected in other biological samples?

A: Yes, in addition to urine, nicotine N-glucuronide has been successfully identified and quantified in other biological samples, including blood and brain tissue using microdialysis coupled with advanced analytical techniques like Ultra High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS). [] These findings demonstrate the compound's distribution to various tissues and provide valuable insights into its pharmacokinetic profile.

Q6: What is the significance of studying nicotine metabolism in the brain?

A: Understanding nicotine metabolism within the brain is crucial as it directly influences the compound's effects on the central nervous system. Research using microdialysis coupled with UHPLC-HRMS in rats has revealed that the metabolic profile of nicotine in the brain differs from that observed in the blood. [] This highlights the importance of investigating tissue-specific metabolism to fully elucidate nicotine's actions.

Q7: What can the slow elimination of NNAL and NNAL-Gluc tell us about NNK?

A: Research shows that NNAL and its metabolite NNAL-Gluc, derived from the tobacco-specific carcinogen NNK, are very slowly eliminated from the body after smoking cessation. [] This slow clearance suggests that NNK, NNAL, or NNAL-Gluc might be retained in a high-affinity compartment in the body, potentially leading to prolonged exposure and increased cancer risk even after quitting smoking. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.